Superior Cholinesterase Inhibition Compared to Parent Aldicarb
Aldicarb sulfoxide demonstrates significantly greater anticholinesterase activity than its parent compound, aldicarb. In Japanese medaka (Oryzias latipes), aldicarb sulfoxide was found to be 40 times more potent as an inhibitor of muscle acetylcholinesterase (AChE) than aldicarb [1].
| Evidence Dimension | AChE Inhibition Potency (Relative) |
|---|---|
| Target Compound Data | 40-fold more potent than parent compound |
| Comparator Or Baseline | Aldicarb (parent compound) IC50 values for muscle AChE: 6.21 ± 1.25 µM (at 0.15% salinity) and 2.97 ± 0.60 µM (at 2.0% salinity) |
| Quantified Difference | 40 times more potent |
| Conditions | In vitro assay using Japanese medaka (Oryzias latipes) muscle AChE |
Why This Matters
This confirms that the sulfoxide metabolite is the primary driver of acute toxicity in organisms exposed to aldicarb, making it essential for accurate toxicological studies and risk assessments.
- [1] El-Alfy, A., & Schlenk, D. (1998). Potential mechanisms of the enhancement of aldicarb toxicity to Japanese medaka, Oryzias latipes, at high salinity. Toxicology and Applied Pharmacology, 152(1), 175-183. View Source
